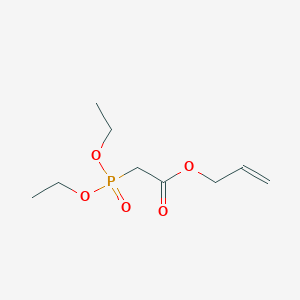

アリルジエチルホスホノアセテート

概要

説明

Synthesis Analysis

The synthesis of allyl diethylphosphonoacetate and its derivatives involves various catalytic and organocatalytic methods. One notable method is the Pd-catalyzed asymmetric allylic alkylation of ethyl-2-fluoro-2-(diethoxyphosphoryl)acetate, producing α-fluorophosphonates with high selectivity (Huang et al., 2014). Another method involves phosphine-catalyzed allylic substitution, generating N-protected β-amino phosphonic acid esters with exceptional regiospecificity (Park et al., 2006).

Molecular Structure Analysis

The molecular structure of allyl diethylphosphonoacetate is characterized by its allyl group and diethylphosphonoacetate moiety. This structure is pivotal for its reactivity and the ability to undergo various chemical transformations. Detailed molecular structure analysis can be achieved through techniques such as NMR spectroscopy, providing insight into the compound's configuration and electronic environment.

Chemical Reactions and Properties

Allyl diethylphosphonoacetate participates in a wide range of chemical reactions, including sigmatropic rearrangements, allylic substitutions, and copolymerizations. For example, the sigmatropic [2,3]-Wittig rearrangement of α-allylic-heterosubstituted methylphosphonates demonstrates its capability to form rearranged phosphonates under specific conditions (Gulea-Purcarescu et al., 1996).

Physical Properties Analysis

The physical properties of allyl diethylphosphonoacetate, such as boiling point, melting point, and solubility, are essential for its handling and application in various reactions. These properties depend on the compound's molecular structure and dictate its phase behavior and compatibility with solvents and reagents.

Chemical Properties Analysis

The chemical properties of allyl diethylphosphonoacetate, including its reactivity, stability, and functional group compatibility, are crucial for its application in synthesis. Its ability to undergo reactions with high regio- and stereoselectivity makes it a valuable tool in the synthesis of complex organic molecules with precise structural requirements.

科学的研究の応用

ホルナー・ワズワース・エモンズ反応

アリルジエチルホスホノアセテートは、ホルナー・ワズワース・エモンズ反応の反応物として使用されます . この反応は、カルボニル前駆体から炭素-炭素二重結合(アルケン)を形成するための有用な方法です .

ホスホネート官能基化シクロペンテンオンの調製

この化合物は、ホスホネート官能基化シクロペンテンオンの調製に、位置選択的なパウソン・カンド反応を経て使用されます . シクロペンテンオンは、有機化学における重要な構造であり、多くの天然物に見られます .

サリフェニルハライド類似体の合成

アリルジエチルホスホノアセテートは、サリフェニルハライド類似体の合成に使用されます . これらの類似体は、潜在的な液胞型ATPase阻害剤および抗癌剤です <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102

作用機序

Target of Action

Allyl diethylphosphonoacetate is an organic phosphorus compound It’s known to react with various organic compounds such as ketones, aldehydes, carboxylic acids, and alkynes .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It can participate in phosphonation reactions, where it reacts with ketones, aldehydes, carboxylic acids, and alkynes to form phosphonate compounds . It can also participate in Michael addition reactions, reacting with nucleophiles such as amines, alcohols, and thiols to form phosphonate derivatives .

Biochemical Pathways

It’s known to be used in the synthesis of various organic compounds, indicating its involvement in multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a density of 112 g/mL at 25°C . This suggests that it may have good solubility in organic solvents, which could potentially influence its absorption and distribution in biological systems.

Result of Action

It’s known to be used in the synthesis of various organic compounds, including potential inhibitors of htlv-1 protease , indicating that it may have potential therapeutic applications.

Action Environment

The action of Allyl diethylphosphonoacetate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the pH of the environment, and the temperature . It’s also important to note that the compound should be handled and stored properly to maintain its stability and efficacy. It should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .

Safety and Hazards

将来の方向性

While specific future directions for Allyl diethylphosphonoacetate were not found in the search results, it is worth noting that untargeted metabolomics studies and further validation studies should be performed to discover more reliable Biomarkers of Food Intake (BFIs) for individual Allium vegetables and the whole food group .

特性

IUPAC Name |

prop-2-enyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZLAMOPIWNLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OCC=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404519 | |

| Record name | Allyl P,P-diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113187-28-3 | |

| Record name | Allyl P,P-diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl P,P-diethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)

![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)